molecular formula C11H20O B139984 10-Undecyn-1-ol CAS No. 2774-84-7

10-Undecyn-1-ol

Cat. No. B139984
CAS RN: 2774-84-7
M. Wt: 168.28 g/mol
InChI Key: YUQZOUNRPZBQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Undecyn-1-ol is a chemical compound with the molecular formula C11H20O . It has an average mass of 168.276 Da and a monoisotopic mass of 168.151413 Da . It exhibits antifungal activity and is used in the esterification of pentanoic and stearic acids in the presence of lipase .


Synthesis Analysis

10-Undecyn-1-ol is used as a reagent in the preparation of 11-bromo-undec-1-yne by reacting with carbon tetrabromide and triphenylphosphine . It can also be synthesized from 10-undecylenic acid .


Molecular Structure Analysis

The IUPAC Standard InChI for 10-Undecyn-1-ol is InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

10-Undecyn-1-ol is used in the esterification of pentanoic and stearic acids in the presence of lipase . It is also employed as a reagent in the preparation of 11-bromo-undec-1-yne by reacting with carbon tetrabromide and triphenylphosphine .


Physical And Chemical Properties Analysis

10-Undecyn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 243.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 55.9±6.0 kJ/mol, and it has a flash point of 187.8±12.1 °C . The index of refraction is 1.460, and it has a molar refractivity of 52.4±0.3 cm3 .

Scientific Research Applications

  • Antifungal Activity Enhancement :10-Undecyn-1-ol's antifungal activity is notably enhanced when used in combination with cyclodextrin derivatives. This improvement is evident in the in vitro inhibition of Rosellinia necatrix, a phytopathogenic fungus. The inclusion complexes formed with cyclodextrin derivatives increase the solubility and bioavailability of 10-Undecyn-1-ol, making it a potential candidate for environmentally friendly fungicides (Neoh et al., 2008).

  • Spectral Studies in Crystallography :10-Undecyn-1-ol has been studied for its crystallographic and spectral characteristics, particularly in its interactions with vacuum ultraviolet light. These studies contribute to understanding solid-state reactivity, which is vital in materials science and crystallography (Sandman et al., 1988).

  • Solid-Phase Synthesis Support Material :In polymer science, 10-Undecyn-1-ol is used as a comonomer for introducing functional groups in the preparation of hydrophilic polymer beads. These beads, characterized by their extensive swelling in various solvents, have potential applications in solid-phase synthesis (Engström & Helgée, 2006).

  • Metallocene-Catalyzed Polymerization :The polymerization of 10-Undecyn-1-ol using metallocene catalysts produces poly(10-undecene-1-ol), a precursor for polar macromonomers. This process is significant in creating materials with specific chain lengths and end group characteristics, contributing to the development of functional polymers (Schulze et al., 2010).

  • Dielectric and Thermal Characterization :The dielectric and thermal properties of ethylene and 10-undecen-1-ol copolymers have been extensively studied. These properties are crucial for applications in materials science, especially in understanding the copolymers' behavior under different thermal conditions (Viciosa et al., 2007).

  • Chemical Reactivity with Aluminium Compounds :In the field of catalysis and organometallic chemistry, the reactivity of 10-undecen-1-ol with aluminum compounds has been studied using NMR spectroscopy. This research provides insight into the interactions essential for developing new catalytic systems (Turunen, Pakkanen, & Löfgren, 1997).

  • Cometabolic Production in Microbiology :10-Undecyn-1-ol plays a role in the cometabolic production of poly(3-hydroxyalkanoates) containing unique carbon bonds. This application is significant in biotechnology, especially for producing bio-based polymers with specific properties (Kim, Kim, & Rhee, 2002).

  • Synthetic Organic Chemistry :10-Undecyn-1-ol is used as a starting material in the synthesis of various organic compounds. Its application in organic synthesis demonstrates its versatility in creating complex molecules for pharmaceuticals and materials science (Sharma, Sankaranarayanan, & Chattopadhyay, 1996).

  • Solubility Studies :The solubility of 10-Undecyn-1-ol in supercritical carbon dioxide has been measured under various conditions. These studies are crucial for applications in supercritical fluid extraction and green chemistry (Lamba et al., 2016).

  • Antimicrobial Properties :Research has explored the antimicrobial properties of 10-Undecyn-1-ol derivatives. These properties are significant for developing new antimicrobial agents for medical and agricultural applications (Rauf & Parveen, 2005).

Safety And Hazards

When handling 10-Undecyn-1-ol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

undec-10-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQZOUNRPZBQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062638
Record name 10-Undecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Undecyn-1-ol

CAS RN

2774-84-7
Record name 10-Undecyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2774-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Undecyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002774847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Undecyn-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10-Undecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Undecyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Method G) A solution of commercially available 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (1.0 g, 3.4 mmol, 1 equiv.) in DMSO (5 ml), was added, slowly, dropwise, at r.t., under N2, to a stirred suspension of lithium acetylide ethylenediamine complex (350 mg, 3.8 mmol, 1.1 equiv.) in DMSO (5 ml). The reaction mixture was stirred at r.t. for 18 h and diluted with n-pentane (50 ml). The organic phase was washed with 1N HCl solution (2×20 ml) and water (2×20 ml), dried (Na2SO4) and evaporated to dryness under reduced pressure. The residue (colourless liquid, 570 mg, yield 70%) was dissolved in 95% EtOH (20 ml) together with p-toluenesulfonic acid (150 mg) and the mixture was heated under reflux for 2.5 h. After being cooled, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with EtOAc/hexane (10%-30% gradient), to give the desired compound as a colourless oil (240 mg, overall yield 48%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Undecyn-1-ol
Reactant of Route 2
10-Undecyn-1-ol
Reactant of Route 3
Reactant of Route 3
10-Undecyn-1-ol
Reactant of Route 4
10-Undecyn-1-ol
Reactant of Route 5
10-Undecyn-1-ol
Reactant of Route 6
10-Undecyn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.